molecular formula C13H8Cl2N2S B1272392 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile CAS No. 338982-10-8

3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile

Cat. No.: B1272392
CAS No.: 338982-10-8
M. Wt: 295.2 g/mol
InChI Key: FISQHGPGQXANAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile typically involves the reaction of 2,6-dichlorothiophenol with 3-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Iron powder and hydrochloric acid are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions.

    Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but its ability to interact with proteins makes it valuable in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile is unique due to its combination of an amino group, a dichlorophenyl group, and a benzenecarbonitrile group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

3-amino-4-(2,6-dichlorophenyl)sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S/c14-9-2-1-3-10(15)13(9)18-12-5-4-8(7-16)6-11(12)17/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISQHGPGQXANAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238699
Record name 3-Amino-4-[(2,6-dichlorophenyl)thio]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-10-8
Record name 3-Amino-4-[(2,6-dichlorophenyl)thio]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-[(2,6-dichlorophenyl)thio]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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